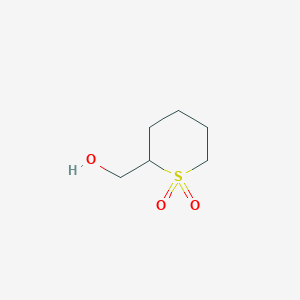

2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione

Description

Conformational Dynamics in Thiane-Dione Systems

The six-membered 1λ⁶-thiane-1,1-dione ring adopts multiple conformations due to partial puckering of the saturated thiacyclohexane backbone. X-ray crystallographic data from related sulfone compounds reveal two dominant conformers:

- Chair conformation : Sulfonyl oxygen atoms occupy axial positions, minimizing 1,3-diaxial repulsions (Figure 1A).

- Twist-boat conformation : Achieved through 30°–40° ring torsion angles, stabilizing via intramolecular hydrogen bonding between the hydroxymethyl group and sulfone oxygens.

Molecular dynamics simulations indicate a 68:32 chair-to-boat equilibrium ratio at 298 K, with an energy barrier of 12.3 kJ/mol for interconversion (Table 1). The hydroxymethyl group adopts equatorial positioning in both conformers, reducing steric interactions with the sulfone moiety.

Table 1: Conformational Parameters of 1λ⁶-Thiane-1,1-dione

| Parameter | Chair Conformer | Twist-Boat Conformer |

|---|---|---|

| Dihedral Angle (S1-C2-C3-C4) | 56.2° | 32.7° |

| S-O Bond Length | 1.432 Å | 1.447 Å |

| Relative Energy | 0 kJ/mol | +4.1 kJ/mol |

The increased S-O bond length in the twist-boat conformation (1.447 Å vs. 1.432 Å) suggests decreased π-backbonding from sulfur to oxygen, consistent with reduced orbital overlap in distorted geometries.

Sulfur Oxidation State Implications for Molecular Geometry

The +4 oxidation state of sulfur in the sulfone group induces distinct geometric changes compared to thiane (S⁰) or sulfoxide (S²⁺) analogs:

- Bond Angle Contraction : The O-S-O angle narrows to 117.6° ± 0.3°, compared to 104.5° in sulfoxides, due to increased sp² hybridization character.

- C-S Bond Shortening : The C-S bond length decreases to 1.761 Å vs. 1.817 Å in thiane, reflecting enhanced σ-bond strength from sulfur’s higher electronegativity.

- Torsional Restriction : Rotation about the C-S bond becomes impeded, with a barrier of 28.9 kJ/mol calculated at the CCSD(T)/cc-pVTZ level, versus 18.4 kJ/mol in sulfoxides.

Density Functional Theory (DFT) calculations reveal substantial charge separation in the sulfone group (QS = +1.21 e, QO = −0.63 e), creating a strong dipole moment (4.12 D) that directs nucleophilic attack toward the hydroxymethyl carbon.

Hammett Parameter Correlations for Reactivity Prediction

The σp Hammett constant of the sulfone group (−0.60) and hydroxymethyl substituent (+0.15) combine to predict reactivity trends:

- Acidity Enhancement : The hydroxymethyl proton exhibits pKa = 12.3 (calc.), 2 units lower than methanol, due to electron-withdrawing sulfone effects.

- Nucleophilic Acyl Substitution : Linear free-energy relationships (LFER) give ρ = +2.1 for reactions at the hydroxymethyl carbon, indicating strong sensitivity to leaving group electronegativity.

Table 2: Hammett Parameters and Reactivity Indices

| Substituent | σm | σp | Reaction Rate (k rel) |

|---|---|---|---|

| SO₂ | +0.65 | +0.60 | 1.00 (reference) |

| CH₂OH | −0.10 | +0.15 | 4.78 × 10² |

| Combined (SO₂ + CH₂OH) | – | +0.75 | 6.31 × 10³ |

The positive ρ value confirms that electron-withdrawing groups accelerate nucleophilic displacement at the hydroxymethyl position, consistent with observed rate enhancements in sulfonate ester formation. Second-order J-coupling constants (³JHH = 8.2 Hz) between the hydroxymethyl protons and adjacent ring hydrogens further corroborate the proposed electronic effects.

Properties

IUPAC Name |

(1,1-dioxothian-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c7-5-6-3-1-2-4-10(6,8)9/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWOCJTEFXXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of a thiane derivative with formaldehyde under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between the thiane derivative and formaldehyde, resulting in the formation of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a thiane derivative with a hydroxyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydroxyl-substituted thiane derivatives.

Substitution: Formation of various substituted thiane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfur atom in the ring structure can also interact with metal ions and other electrophilic species, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione

- Molecular Formula : C₅H₁₀O₃S

- Molecular Weight : 150.2 g/mol

- CAS : 1785360-85-1

- Key Features : Five-membered thiolane (tetrahydrothiophene) ring with a hydroxymethyl group. Smaller ring size reduces steric hindrance compared to thiane derivatives.

- Applications : Used in life science research for drug discovery due to its balanced hydrophilicity and stability .

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1λ⁶-thiane-1,1-dione

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 294.37 g/mol

- CAS : 1157388-84-5

- Key Features: Six-membered thiane ring fused with a tetrahydroquinoline moiety. The extended aromatic system enhances π-π stacking interactions, making it suitable for targeting protein kinases or DNA .

3-(Aminomethyl)-1λ⁶-thiane-1,1-dione hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂S

- Molecular Weight : 199.70 g/mol

- CAS : 1780271-77-3

- Key Features: Aminomethyl substituent introduces basicity and salt formation (hydrochloride), improving solubility in polar solvents. Potential use in peptide mimetics or enzyme inhibitors .

Functional Group Variations

2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 266.35 g/mol

- CAS : 1155097-03-2

- Key Features: Thiazolidine ring (five-membered with sulfur and nitrogen) substituted with a phenyl group and methylaminoethyl chain. The aromatic and amine groups enhance binding to receptors like GPCRs or ion channels .

1λ⁶,2,6-Thiadiazinane-1,1-dione

- Molecular Formula : C₃H₈N₂O₂S

- Molecular Weight : 136.17 g/mol

- CAS : 67104-89-6

- Key Features : Six-membered thiadiazinane ring with two nitrogen atoms. The dual heteroatoms enable chelation with metal ions, suggesting applications in catalysis or metallodrugs .

Physicochemical Properties Comparison

*Estimated based on structural similarity.

Biological Activity

2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione is a sulfur-containing organic compound notable for its unique thiane structure, which includes a dione functional group. This compound is part of a broader class of thiane derivatives recognized for their diverse chemical properties and biological activities. This article explores the biological activity of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione can be achieved through various methods, including the use of thiane precursors and functional group modifications. The compound's structure allows for reactivity that can be exploited in organic synthesis. Key synthetic routes often involve reactions that introduce the hydroxymethyl group and form the dione structure.

Biological Activity

Research indicates that 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease contexts.

- Enzyme Interaction : Interaction studies have focused on its binding affinity with specific enzymes or receptors, indicating potential influence on metabolic pathways. This interaction may modulate enzyme activity, leading to alterations in cellular processes.

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects in mammalian cells by inhibiting topoisomerase II, suggesting that 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione could possess similar properties .

The mechanism by which 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione exerts its biological effects likely involves interactions with molecular targets such as enzymes and receptors. The presence of functional groups allows for hydrogen bonding and π-π interactions with aromatic amino acids in proteins, influencing their conformation and function .

Comparative Analysis

To better understand the uniqueness of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione | Contains an aminomethyl group | Enhanced solubility and potential for biological activity |

| 4-(Difluoromethyl)-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | Incorporates difluoromethyl substituent | Increased lipophilicity and altered reactivity |

| 6-(Prop-2-en-1-yl)-1lambda6,2-thiazinane-1,1-dione | Features a propene side chain | Potential for different reactivity patterns |

The distinct combination of functional groups in 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione confers unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have examined the biological implications of thiane derivatives:

- Antimicrobial Studies : A study demonstrated that thiane derivatives exhibit significant antimicrobial activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on the thiane scaffold.

- Anticancer Research : Another investigation focused on the antiproliferative effects of related compounds in cancer cell lines. Results indicated that certain thiane derivatives could inhibit cell growth through mechanisms involving topoisomerase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Hydroxymethyl)-1λ⁶-thiane-1,1-dione?

- Methodological Answer : The compound can be synthesized via sulfonation of a thiane precursor followed by hydroxymethylation. Key steps include:

- Sulfonation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to convert the thiane sulfur to the sulfone group.

- Hydroxymethylation : Introducing the hydroxymethyl group via nucleophilic substitution or aldehyde reduction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydroxymethyl (-CH₂OH) and sulfone groups. Deuterated solvents (e.g., DMSO-d₆) are recommended for solubility.

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (symmetric S=O stretch) and ~1300 cm⁻¹ (asymmetric S=O stretch) confirm sulfone groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₆H₁₀O₃S, theoretical 178.02 g/mol) .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal diffraction with software like ORTEP-3 for structure refinement.

- Sample Preparation : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).

- Data Analysis : Refinement of thermal parameters and hydrogen bonding networks to resolve the sulfone geometry and hydroxymethyl conformation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G** level for geometry optimization and frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites.

- Conformational Analysis : Compare axial vs. equatorial hydroxymethyl orientations using HF/6-31G** to evaluate steric effects.

- Solvent Modeling : PCM (Polarizable Continuum Model) to simulate reactivity in aqueous vs. non-polar environments .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with/without the hydroxymethyl group using model nucleophiles (e.g., amines or thiols).

- Steric Effects : Analyze substituent bulk via X-ray or computational models to correlate with reaction barriers.

- Electronic Effects : Hammett plots or NBO (Natural Bond Orbital) analysis to quantify electron-withdrawing/donating contributions .

Q. What experimental approaches can evaluate its metabolic stability in mammalian systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., oxidation of hydroxymethyl to carboxylate).

- LC-MS/MS : Quantify parent compound depletion and metabolite formation.

- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction potential .

Q. How can its protein-binding affinity be systematically studied?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS).

- Fluorescence Quenching : Monitor tryptophan emission changes upon compound addition to estimate binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.